Ultra-High Purity for Semiconductor Doping
Aluminum metaphosphate is commercially available in 99.999% (5N) purity, with trace metal impurities specified as Fe ~1.2 ppm, Cr ~0.3 ppm, Ni ~0.19 ppm . In contrast, standard aluminum metaphosphate reagent grades are typically 95–99% pure . This level of purity is explicitly required for its use as a solid-state phosphorus dopant source in silicon semiconductor manufacturing, where uncontrolled impurities would degrade device performance [1].
| Evidence Dimension | Purity level and trace metal impurity concentration |
|---|---|
| Target Compound Data | 99.999% (5N) purity; Fe ~1.2 ppm, Cr ~0.3 ppm, Ni ~0.19 ppm |
| Comparator Or Baseline | Standard aluminum metaphosphate reagent grade: 95–99% purity |
| Quantified Difference | Purity improvement of 0.999–4.999%; trace metal impurities reduced to low single-digit ppm levels |
| Conditions | ICP trace metals analysis basis |
Why This Matters
Procurement of 5N-grade aluminum metaphosphate is mandatory for semiconductor doping applications; lower purity grades introduce uncontrolled impurities that compromise wafer quality and device yield.
- [1] Owens-Illinois, Inc. (1976). US Patent 3,998,668: Aluminum metaphosphate dopant sources. View Source
